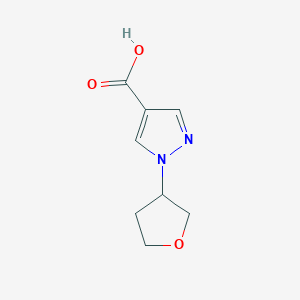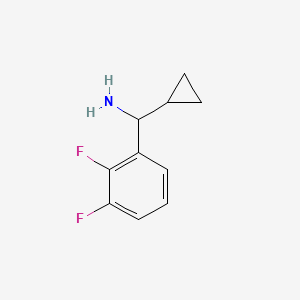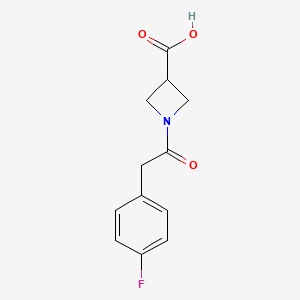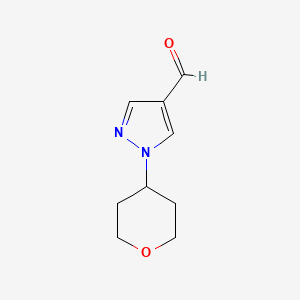
Cyclopropyl(3,4,5-trifluorophenyl)methanamine
Descripción general
Descripción
Cyclopropyl(3,4,5-trifluorophenyl)methanamine is a chemical compound with the molecular formula C10H10F3N . It is a derivative of methanamine, which is characterized by a cyclopropyl group and a 3,4,5-trifluorophenyl group attached to the methanamine core .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropyl group (a three-membered carbon ring), a methanamine group (a carbon atom bonded to a nitrogen atom), and a 3,4,5-trifluorophenyl group (a phenyl ring with fluorine atoms at the 3, 4, and 5 positions) .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 201.1883096 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the literature I searched.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Cyclopropyl(3,4,5-trifluorophenyl)methanamine derivatives have been utilized in the synthesis of gabosines and deoxy-carbahexoses, involving mercury(II)-mediated opening of cyclopropanated pyranosides (Corsaro et al., 2006).
- Additionally, derivatives of this compound have been crafted through cyclopropanation and subsequent conversion processes, resulting in enantioselective synthesis of 2-(2-arylcyclopropyl)glycines, which are important as conformationally restricted homophenylalanine analogs (Demir et al., 2004).
Medical Research and Therapeutic Applications
- Research on this compound derivatives has shown significant anticancer and antituberculosis properties, as demonstrated by invitro studies against human breast cancer cell lines and in vitro antituberculosis activity (Mallikarjuna et al., 2014).
Material Science and Structural Chemistry
- In the realm of material science, the compound has been involved in the development of novel anti-microbial agents with antibiofilm properties, through the synthesis and characterization of various derivatives (Limban et al., 2011).
- Complexes based on derivatives of this compound, such as palladium and platinum complexes, have been synthesized, characterized, and evaluated for their anticancer activity, showcasing their potential in cancer therapy (Mbugua et al., 2020).
Safety and Hazards
Cyclopropyl(3,4,5-trifluorophenyl)methanamine is associated with several hazard statements including H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures.
Propiedades
IUPAC Name |
cyclopropyl-(3,4,5-trifluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-7-3-6(4-8(12)9(7)13)10(14)5-1-2-5/h3-5,10H,1-2,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSXJYZUZQPIHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=C(C(=C2)F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine](/img/structure/B1399897.png)
![[1-Cyclopropyl-2-(4-ethylphenoxy)ethyl]amine](/img/structure/B1399898.png)
![[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine](/img/structure/B1399899.png)

![Methyl 3-[4-(3-aminopyridin-2-yl)piperazin-1-yl]propanoate](/img/structure/B1399901.png)




![2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine](/img/structure/B1399911.png)


amine](/img/structure/B1399916.png)
